molecular formula C13H17BrClNO2 B2531333 Methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride CAS No. 2228469-69-8

Methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride

Cat. No.: B2531333
CAS No.: 2228469-69-8
M. Wt: 334.64
InChI Key: ATQMYDXGVYTBTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C13H16BrNO2·HCl. It is a piperidine derivative that features a bromophenyl group and a carboxylate ester. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride typically involves the esterification of 4-(4-bromophenyl)piperidine-4-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes followed by purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt. The specific conditions and reagents used can vary depending on the desired scale and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can participate in various binding interactions, while the piperidine ring can interact with biological receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-chlorophenyl)piperidine-4-carboxylate hydrochloride
  • Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride
  • Methyl 4-(4-methylphenyl)piperidine-4-carboxylate hydrochloride

Uniqueness

Methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds with different substituents on the phenyl ring .

Properties

IUPAC Name

methyl 4-(4-bromophenyl)piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2.ClH/c1-17-12(16)13(6-8-15-9-7-13)10-2-4-11(14)5-3-10;/h2-5,15H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQMYDXGVYTBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNCC1)C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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